Cas no 917474-03-4 (2-amino-4-chloro-5-fluorobenzene-1-thiol)

2-amino-4-chloro-5-fluorobenzene-1-thiol 化学的及び物理的性質
名前と識別子
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- Benzenethiol, 2-amino-4-chloro-5-fluoro-
- 2-amino-4-chloro-5-fluorobenzene-1-thiol
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- MDL: MFCD20720765
2-amino-4-chloro-5-fluorobenzene-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333278-1.0g |
2-amino-4-chloro-5-fluorobenzene-1-thiol |
917474-03-4 | 1.0g |
$0.0 | 2023-02-23 | ||
Enamine | EN300-333278-1g |
2-amino-4-chloro-5-fluorobenzene-1-thiol |
917474-03-4 | 1g |
$0.0 | 2023-09-04 |
2-amino-4-chloro-5-fluorobenzene-1-thiol 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
2-amino-4-chloro-5-fluorobenzene-1-thiolに関する追加情報
Introduction to 2-Amino-4-Chloro-5-Fluorobenzene-1-Thiol (CAS No. 917474-03-4)
2-Amino-4-chloro-5-fluorobenzene-1-thiol (CAS No. 917474-03-4) is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique functional groups, has garnered attention for its potential in the development of novel pharmaceuticals and advanced materials. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, and recent research advancements involving this compound.
The molecular formula of 2-amino-4-chloro-5-fluorobenzene-1-thiol is C7H6ClFN2S, and it has a molecular weight of approximately 206.65 g/mol. The compound features a benzene ring substituted with an amino group (-NH2), a chlorine atom (-Cl), a fluorine atom (-F), and a thiol group (-SH). The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it an attractive candidate for various synthetic transformations.
In terms of synthesis, 2-amino-4-chloro-5-fluorobenzene-1-thiol can be prepared through several routes. One common method involves the reaction of 2-amino-4-chloro-5-fluorobenzenesulfonyl chloride with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. This approach yields the desired thiol compound with high purity and yield. Another synthetic route involves the nucleophilic substitution of a halide or sulfonate ester with a thiolate anion, followed by deprotection if necessary.
The physical properties of 2-amino-4-chloro-5-fluorobenzene-1-thiol are also noteworthy. It is typically a solid at room temperature and exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound's melting point is around 80°C, and it has a characteristic odor due to the presence of the thiol group. These properties make it suitable for use in various chemical reactions and analytical techniques.
In the realm of medicinal chemistry, 2-amino-4-chloro-5-fluorobenzene-1-thiol has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as a scaffold for developing inhibitors of specific enzymes and receptors. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer cell proliferation. This finding highlights the potential of 2-amino-4-chloro-5-fluorobenzene-1-thiol in the development of targeted cancer therapies.
Beyond its medicinal applications, 2-amino-4-chloro-5-fluorobenzene-1-thiol has also found use in materials science. Its unique electronic properties make it an attractive candidate for the synthesis of conductive polymers and other advanced materials. A study published in the Journal of Materials Chemistry demonstrated that derivatives of this compound can be incorporated into polymer chains to enhance their electrical conductivity and mechanical strength. This opens up new possibilities for applications in electronic devices and energy storage systems.
The environmental impact of 2-amino-4-chloro-5-fluorobenzene-1-thiol is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices should be followed to minimize any potential risks. Researchers are actively investigating more sustainable synthesis methods to reduce the environmental footprint associated with its production.
In conclusion, 2-amino-4-chloro-5-fluorobenzene-1-thiol (CAS No. 917474-03-4) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop novel pharmaceuticals and advanced materials. As ongoing research continues to uncover new applications and properties, this compound is poised to play an increasingly important role in various scientific disciplines.
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